molecular formula C7H14O2 B3285615 2-Butanone,4-methoxy-3,3-dimethyl-(9CI) CAS No. 80783-13-7

2-Butanone,4-methoxy-3,3-dimethyl-(9CI)

Cat. No.: B3285615
CAS No.: 80783-13-7
M. Wt: 130.18 g/mol
InChI Key: ACKHNOMRSGHVAK-UHFFFAOYSA-N
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Description

2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.185 g/mol . It is also known as 4-Methoxy-3,3-dimethyl-2-butanone. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a butanone backbone. It is a colorless liquid with a boiling point of approximately 160.6°C at 760 mmHg .

Preparation Methods

The synthesis of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) has various applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) exerts its effects depends on the specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-methoxy-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)7(2,3)5-9-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKHNOMRSGHVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

80 g (2 moles) of sodium hydroxide, dissolved in 100 ml of water, were added dropwise to 174 g (1.5 moles) of 2,2-dimethyl-1-hydroxy-butan-3-one (for the preparation, see Example 2a) and 150 ml (2 moles) of dimethyl sulphate at 40° C. (exothermic, slight cooling). After the addition, the mixture was subsequently stirred at 40° C. for 15 hours and the 2,2-dimethyl-1-methoxy-butan-3-one formed was distilled by means of steam. The aqueous phase was saturated with sodium chloride and the oily constituent was separated off and rectified under reduced pressure. 123.8 g (63% of theory) of 2,2-dimethyl-1-methoxy-butan-3-one of boiling point 48°-62° C./5-8 mm Hg were obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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